molecular formula C18H14Cl2N2 B148830 Eberconazole CAS No. 128326-82-9

Eberconazole

Cat. No.: B148830
CAS No.: 128326-82-9
M. Wt: 329.2 g/mol
InChI Key: MPTJIDOGFUQSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eberconazole is a topical imidazole derivative antifungal agent developed for treating superficial fungal infections, including tinea versicolor, dermatophytosis, and cutaneous candidiasis. Its mechanism of action involves inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes . Unlike other azoles, this compound exhibits concentration-dependent activity: fungistatic at low concentrations and fungicidal at higher concentrations . It also demonstrates anti-inflammatory properties by inhibiting 5-lipoxygenase and cyclooxygenase-2, reducing inflammation associated with fungal infections .

This compound is formulated as a 1% or 2% cream, with minimal systemic absorption and excellent local tolerability . Preclinical studies confirm its efficacy against Candida spp., dermatophytes (e.g., Trichophyton rubrum), and Malassezia furfur . Clinical trials highlight its rapid onset of action, with symptomatic improvement observed within one week .

Chemical Reactions Analysis

Eberconazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dermatophytosis

Eberconazole has shown significant effectiveness against dermatophyte infections, such as tinea corporis and tinea cruris. A comparative study indicated that this compound demonstrated a clinical cure rate of 80% compared to 63.33% for terbinafine, with a mycological cure rate of 100% for this compound versus 96.66% for its comparator .

Candidiasis

In vitro studies have established this compound's efficacy against various Candida species, including those resistant to other antifungals such as fluconazole. This compound has been effective in treating infections caused by Candida krusei and Candida glabrata, showcasing its broad-spectrum antifungal activity .

Pityriasis Versicolor

This compound is also effective against Malassezia furfur, the causative agent of pityriasis versicolor. Clinical trials have shown promising results in reducing symptoms associated with this condition .

Safety and Tolerability

This compound has been well-tolerated in clinical settings, with studies indicating minimal adverse effects. In a study involving 120 patients treated with this compound 1% cream, only mild adverse effects were reported, which resolved without intervention . Furthermore, pharmacokinetic studies revealed no significant systemic absorption of the drug, indicating a favorable safety profile for topical use .

Table 1: Summary of Key Clinical Studies on this compound

Study TypeCondition TreatedEfficacy Rate (%)Comparison GroupNotable Findings
Randomized Control TrialDermatophytosis80TerbinafineNo relapses noted in this compound group
Double-Blind StudyCandidiasis90ClotrimazoleHigher efficacy against triazole-resistant strains
Phase III StudyPityriasis Versicolor97.44PlaceboSignificant symptom reduction within 2 weeks
Preclinical StudyExperimental Candidiasis90ClotrimazoleThis compound showed superior clinical recovery rates

Comparison with Similar Compounds

Eberconazole vs. Terbinafine

Terbinafine , an allylamine, inhibits squalene epoxidase, disrupting ergosterol synthesis. In a randomized trial comparing 1% this compound and 1% terbinafine in tinea versicolor:

Parameter This compound (n=30) Terbinafine (n=30) P-value
Complete cure (Week 2) 80% 63.33% 0.313 (NS)
Mycological cure (Week 2) 100% 96.66% NS
Relapse (Week 8) 0% 3.33% -
Pruritus reduction (Week 1) Significant Non-significant <0.05

This compound vs. Azoles (Clotrimazole, Miconazole, Sertaconazole)

  • Clotrimazole : In a guinea pig model of cutaneous candidiasis, this compound 1% cream matched clotrimazole 1% in efficacy (100% mycological cure) . However, in human dermatophytosis, this compound showed superior efficacy (72% vs. 61% for clotrimazole) .
  • Miconazole : A double-blind trial found this compound 1% and miconazole 2% had equivalent cure rates (76.1% vs. 75%) for dermatophytosis, but this compound had better tolerability .
  • Sertaconazole : In localized tinea infections, sertaconazole 2% outperformed this compound 1% in reducing pruritus and scaling (P<0.001) but had comparable mycological cure rates .
Drug (Concentration) Clinical Cure Rate Mycological Cure Rate Key Advantage
This compound (1%) 80% 100% Faster onset, anti-inflammatory
Sertaconazole (2%) 93.3% 96% Superior symptom relief
Clotrimazole (1%) 61% 85% Lower cost

This compound vs. Luliconazole and Amorolfine

In a study of tinea corporis/cruris:

  • Luliconazole 1% and amorolfine 0.25% showed faster symptom reduction than this compound (73.3% vs. 86.6% and 83.3% improvement at 4 weeks) .
  • This compound had the highest adverse event rate (26.6% vs. 6.6–20% for others), primarily mild erythema or itching .

Biological Activity

Eberconazole is a topical antifungal agent that has garnered attention due to its broad antimicrobial spectrum and unique pharmacological properties. This article explores the biological activity of this compound, focusing on its efficacy against various fungal pathogens, its mechanism of action, and relevant clinical and preclinical studies.

This compound functions primarily through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition leads to structural and functional alterations in the fungal cell membrane, ultimately resulting in cell death at higher concentrations or growth inhibition at lower concentrations .

In addition to its antifungal properties, this compound exhibits anti-inflammatory effects. It inhibits 5-lipoxygenase and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. This dual action makes it particularly useful in treating inflamed dermatophytic infections .

Antifungal Spectrum

This compound has demonstrated effectiveness against a wide range of fungal pathogens, including:

  • Dermatophytes : Effective against various species causing skin infections.
  • Candida spp. : Particularly effective against fluconazole-resistant strains like Candida krusei and Candida glabrata.
  • Yeasts : Active against other yeasts such as Malassezia furfur.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other antifungal agents:

Fungal Species This compound MIC (μg/ml) Clotrimazole MIC (μg/ml) Ketoconazole MIC (μg/ml)
Candida albicans0.1250.250.5
Candida krusei0.06>16>16
Candida glabrata0.125>16>16
Trichophyton rubrum0.030.10.1

This data indicates that this compound is significantly more effective against certain strains compared to traditional antifungals like clotrimazole and ketoconazole .

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating dermatophytic infections:

  • Case Study on Tinea Pedis : A randomized controlled trial involving patients with tinea pedis showed that this compound cream applied once daily for four weeks resulted in a clinical cure rate of over 90%, significantly higher than the control group treated with standard antifungals .
  • Treatment of Candidiasis : In a study involving patients with recurrent candidiasis, this compound demonstrated a rapid reduction in symptoms and fungal load, with many patients achieving complete resolution within two weeks .

Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated through various studies:

  • Topical Administration : Following topical application, this compound showed low systemic absorption, with approximately 46.6% of the administered dose recovered in urine and feces over a 72-hour period .
  • Bioavailability : The area under the curve (AUC) for topical administration was significantly lower than that for intravenous administration, indicating localized action with minimal systemic exposure .

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing a high-performance liquid chromatography (HPLC) method for quantifying Eberconazole nitrate in pharmaceutical formulations?

  • Answer : A Quality by Design (QbD) approach is critical for method development. This includes defining the target analytical profile (e.g., resolution, retention time), identifying critical process parameters (e.g., mobile phase composition, column temperature), and using statistical tools like factorial design for optimization. For example, Krishna et al. (2016) validated an HPLC method for this compound using QbD, achieving robustness under oxidative and photolytic degradation conditions .

Q. How should researchers design comparative clinical trials to evaluate this compound’s efficacy against other antifungals (e.g., Terbinafine)?

  • Answer : Trials should be randomized, double-blind, and controlled, with clearly defined endpoints (e.g., complete cure rate, mycological eradication). In a study comparing this compound 1% cream with Terbinafine 1% cream, paired t-tests were used to assess weekly improvements in fungal load. Statistically significant results were observed in the first week, but non-significant differences emerged later, highlighting the need for longitudinal follow-ups .

Q. What criteria ensure the reliability of literature sources for a systematic review on this compound’s safety profile?

  • Answer : Prioritize peer-reviewed studies from authoritative databases (e.g., PubMed, Google Scholar) and assess publication date (preferably <5 years), methodological rigor (e.g., sample size, blinding), and author expertise. Avoid sources lacking experimental details or conflicting data .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound studies (e.g., variable cure rates across trials)?

  • Answer : Conduct a meta-analysis to identify heterogeneity sources (e.g., patient demographics, formulation differences). For instance, conflicting results in complete cure rates between weeks 1 and 3 in trials may stem from variations in application frequency or fungal strain resistance. Sensitivity analyses and subgroup stratification (e.g., by infection type) can clarify inconsistencies .

Q. What experimental strategies optimize this compound’s stability in novel topical formulations?

  • Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) combined with spectroscopic analysis (e.g., FTIR, XRD) can identify degradation pathways. For example, Krishna et al. (2016) used photolytic stress testing to confirm this compound’s susceptibility to UV light, suggesting opaque packaging for stability .

Q. How should researchers address potential biases in patient-reported outcomes (PROs) for this compound tolerability studies?

  • Answer : Use validated PRO instruments (e.g., Dermatology Life Quality Index) and triangulate with clinician assessments. Web-based questionnaires must be designed to minimize recall bias (e.g., daily symptom logs) and ensure accessibility for diverse demographics .

Q. Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing time-dependent efficacy data in this compound trials?

  • Answer : Mixed-effects models or repeated-measures ANOVA account for intra-patient variability. For example, paired t-tests revealed significant improvement in week 1 (p<0.05), but non-significant trends in later weeks, necessitating non-parametric tests (e.g., Wilcoxon signed-rank) for skewed data .

Q. How to ensure data reproducibility in preclinical studies of this compound’s antifungal mechanisms?

  • Answer : Adopt standardized protocols (e.g., CLSI guidelines for antifungal susceptibility testing) and report raw data with error margins. Public repositories like Figshare enhance transparency. Contradictory MIC values across studies often arise from methodological disparities (e.g., inoculum size, incubation time) .

Properties

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJIDOGFUQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926104
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128326-82-9
Record name Eberconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128326-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eberconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBERCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eberconazole
Reactant of Route 2
Eberconazole
Reactant of Route 3
Reactant of Route 3
Eberconazole
Reactant of Route 4
Eberconazole
Reactant of Route 5
Eberconazole
Reactant of Route 6
Eberconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.